5-amino-2-fluoro-N,N-dimethylbenzamide
Overview
Description
5-amino-2-fluoro-N,N-dimethylbenzamide is a synthetic compound with the molecular formula C9H11FN2O and a molecular weight of 182.19 g/mol.
Preparation Methods
The synthesis of 5-amino-2-fluoro-N,N-dimethylbenzamide typically involves the reaction of 2-fluoro-N,N-dimethylbenzamide with an appropriate amine source under controlled conditions. One common method includes the use of ammonium acetate and a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) to facilitate the nucleophilic addition reaction . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
5-amino-2-fluoro-N,N-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amino group is replaced by other functional groups.
Scientific Research Applications
5-amino-2-fluoro-N,N-dimethylbenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-2-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the amino group and the fluorine atom enhances its binding affinity and specificity towards these targets, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 5-amino-2-fluoro-N,N-dimethylbenzamide include:
2-amino-5-fluoro-N,N-dimethylbenzamide: This compound shares a similar structure but with different positional isomers of the amino and fluorine groups.
5-amino-2-fluoropyridine: Another fluorinated aromatic compound with an amino group, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-amino-2-fluoro-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOQACURFPURSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.